7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method involves the reaction of 3,5-diphenylpyrazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit mycobacterial ATP synthase sets it apart from other similar compounds, making it a promising candidate for the development of new anti-tuberculosis drugs .
Properties
Molecular Formula |
C18H15N5 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C18H15N5/c19-22-17-11-16(14-9-5-2-6-10-14)21-18-15(12-20-23(17)18)13-7-3-1-4-8-13/h1-12,22H,19H2 |
InChI Key |
NALDDTQJTVJRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NN)C4=CC=CC=C4 |
Origin of Product |
United States |
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